6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate
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Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-5-nitrobenzoate is a useful research compound. Its molecular formula is C19H13ClN4O7S2 and its molecular weight is 508.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Inhibition Against Nitric Oxide Synthase
Research has shown that thiadiazoline and pyrazoline derivatives can inhibit nitric oxide synthase (NOS), which is significant in medical and biochemical studies, particularly concerning neuronal and inducible isoforms of NOS. The inhibition of these enzymes has potential implications in the development of therapeutic agents for various diseases, including neurodegenerative disorders and inflammatory conditions (Arias et al., 2018).
Antitumor Agents
Benzothiazole derivatives, structurally related to the queried compound, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential as antitumor agents. Such compounds offer a basis for the development of new chemotherapeutic drugs, highlighting the significance of structural modification in enhancing biological stability and tumor growth inhibition (Yoshida et al., 2005).
Antimicrobial Agents
Compounds featuring thiadiazole and pyrazole rings have demonstrated marked inhibition against various bacteria and fungi, suggesting their potential as antimicrobial agents. The exploration of these compounds can contribute to addressing the growing concern of antibiotic resistance by providing new antimicrobial chemotypes (Reddy et al., 2010).
Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives have been studied for their ability to inhibit photosynthetic electron transport, a mechanism that can be leveraged in the development of herbicides. The inhibition of this process in plants presents an avenue for the creation of novel agricultural chemicals, with studies focusing on the relationship between molecular structure and inhibitory activity (Vicentini et al., 2005).
Energetic Materials Development
The nitration of azoles and azines, including thiadiazoles, is a critical process in the development of high-energy-density materials (HEDMs). Research in this area aims to design nitro-nitrogen-rich energetic compounds with adjustable properties, contributing to advancements in materials science, particularly in the development of explosives and propellants (Luo et al., 2022).
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O7S2/c20-13-4-3-10(24(28)29)5-12(13)17(27)31-15-7-30-11(6-14(15)25)8-32-19-23-22-18(33-19)21-16(26)9-1-2-9/h3-7,9H,1-2,8H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZXBESPFDGFNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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